An In-Depth Technical Guide to 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane: Structure, Properties, and Applications
An In-Depth Technical Guide to 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane is an organotin compound featuring a unique distannoxane core.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and diverse applications, with a particular focus on its role as a catalyst and its potential in pharmaceutical research. As a member of the organotin family, it is a versatile reagent in industrial and laboratory settings.[2]
Molecular Structure and Characterization
The fundamental structure of 1,3-diacetoxy-1,1,3,3-tetrabutyldistannoxane consists of a central four-membered (Sn-O)₂ ring. Each tin atom is bonded to two butyl groups and an acetate group. This dimeric structure is a key feature of distannoxanes and is crucial to their catalytic activity.[3] The butyl groups provide solubility in organic solvents, while the acetate ligands can be readily exchanged, a property that is central to its catalytic function.[3][4]
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Caption: Molecular structure of 1,3-diacetoxy-1,1,3,3-tetrabutyldistannoxane.
Spectroscopic Data:
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FTIR Spectroscopy: An FTIR spectrum of the compound is available on PubChem.[5] Key absorptions would include strong C=O stretching vibrations from the acetate groups around 1700-1750 cm⁻¹, Sn-O-Sn stretching vibrations in the 600-700 cm⁻¹ region, and various C-H stretching and bending vibrations from the butyl and acetyl groups.
-
NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn):
-
¹H NMR: Resonances for the butyl groups would appear in the upfield region (approx. 0.8-1.6 ppm). The methyl protons of the acetate group would likely be a sharp singlet around 2.0 ppm.
-
¹³C NMR: Signals corresponding to the four distinct carbons of the butyl groups and the two carbons of the acetate groups would be observed.
-
¹¹⁹Sn NMR: A single resonance is expected, with a chemical shift that is characteristic of five-coordinate tin in a distannoxane environment. For related distannoxanes, these shifts can provide insight into the coordination environment of the tin atoms.[6]
-
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak, along with fragmentation patterns corresponding to the loss of butyl and acetate groups.
Physicochemical Properties
1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane is typically a white powder or solid. Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₄₂O₅Sn₂ | [7] |
| Molecular Weight | 599.97 g/mol | [2] |
| Appearance | White powder | [2] |
| Melting Point | 52-58 °C | [4] |
| Solubility | Insoluble in water. Organotin compounds generally exhibit high solubility in organic solvents. | [1][2] |
| CAS Number | 5967-09-9 | [7] |
Synthesis Protocol
A common method for the synthesis of 1,3-diacetoxy-1,1,3,3-tetrabutyldistannoxane involves the reaction of dibutyltin oxide with acetic acid. The following protocol is adapted from a patented procedure.[2]
Materials:
-
Dibutyltin oxide (DBTO)
-
Acetic acid
-
Toluene or cyclohexane
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, combine dibutyltin oxide (1.0 equivalent) and acetic acid (1.0 equivalent) in toluene or cyclohexane.
-
Azeotropic Water Removal: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Reaction Monitoring: Continue the reflux for approximately 2 hours, or until no more water is collected in the Dean-Stark trap.
-
Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting residue is 1,3-diacetoxy-1,1,3,3-tetrabutyldistannoxane, which can be used directly or further purified if necessary.
Causality of Experimental Choices:
-
The use of a Dean-Stark trap is critical for driving the reaction to completion by removing the water byproduct, in accordance with Le Chatelier's principle.
-
Toluene or cyclohexane are suitable solvents as they form azeotropes with water, facilitating its removal, and are relatively inert under the reaction conditions.
-
The 1:1 stoichiometry between dibutyltin oxide and acetic acid is designed to produce the desired 1,3-diacetoxy-substituted distannoxane.
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Caption: A simplified workflow for the synthesis of 1,3-diacetoxy-1,1,3,3-tetrabutyldistannoxane.
Applications
Catalysis
1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane is a highly effective catalyst for various organic transformations, primarily due to the Lewis acidic nature of the tin centers and the lability of the acetate groups.[3]
1. Esterification and Transesterification:
This distannoxane is a potent catalyst for esterification and transesterification reactions. A notable application is in the regioselective acylation of sucrose to produce sucrose-6-esters, which are valuable intermediates in the synthesis of the artificial sweetener sucralose.[7] The catalyst facilitates the reaction between sucrose and an acylating agent, such as acetic anhydride, in a polar aprotic solvent.[2][7]
Catalytic Mechanism Insight: The catalytic activity of distannoxanes in esterification is attributed to their ability to act as a template. The two tin atoms can coordinate with both the alcohol and the carboxylic acid (or ester), bringing them into close proximity and activating them for reaction.
dot graph Catalytic_Cycle { rankdir=LR; node [shape=box, style=rounded, fontname="Arial"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
}
Caption: Generalized catalytic cycle for distannoxane-catalyzed esterification/transesterification.
2. Polymerization:
1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane is also employed as a catalyst in polymerization reactions. It has been shown to be effective in the ring-opening polymerization of lactones, such as β-butyrolactone, to produce biodegradable polyesters like poly(3-hydroxybutyrate).[8][9] Furthermore, it is used in the synthesis of polyurethanes, where it can influence the mechanical properties of the resulting polymer.[10][11] For instance, its use in the polymerization of polyisobutylene-based thermoplastic polyurethanes has been shown to increase the ultimate tensile strength compared to other tin-based catalysts.[10]
Potential in Drug Development
While direct studies on the application of 1,3-diacetoxy-1,1,3,3-tetrabutyldistannoxane in drug development are limited in the public domain, the broader class of organotin compounds has garnered significant interest for its potential therapeutic applications. Organotin compounds have been investigated for their cytotoxic effects against various cancer cell lines. The biological activity is often attributed to the interaction of the tin atom with cellular components. Given that 1,3-diacetoxy-1,1,3,3-tetrabutyldistannoxane is a reagent in the synthesis of therapeutic compounds, it plays a role in the broader landscape of drug development. Further research is needed to explore the direct therapeutic potential of this specific distannoxane.
Safety and Handling
1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[5]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Do not eat, drink, or smoke when using this product.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. If on skin, wash with plenty of water. If swallowed, rinse mouth and do NOT induce vomiting. Seek medical help.
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
References
- Navia, J. L., & Neiditch, D. S. (1992). Catalyzed sucrose-6-ester process.
- Catani, P. A., et al. (2012). Based-Assisted formation of Tin-Sucrose Adducts.
- Puskas, J. E., & Chen, Y. (2015). Polyisobutylene-based polyurethanes.
-
Gelest, Inc. (n.d.). Introduction to Organotin Chemistry - and applications. Gelest. [Link]
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National Center for Biotechnology Information. (n.d.). Acetic acid, 1,1'-(1,1,3,3-tetrabutyl-1,3-distannoxanediyl) ester. PubChem. [Link]
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Otera, J., & Chen, J. (2009). Convenient Synthesis of Poly(butylene succinate) Catalyzed by Distannoxane. ResearchGate. [Link]
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Davies, A. G. (2018). A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers. [Link]
- KR101925422B1 - Thermoplastic polyolefin copolymer lamination film, laminated structures and processes for their preparation. (2018).
- CN104098617A - Preparation method of sucrose-6-acetate. (2014).
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V. V. Kolesnikova, & I. V. Oleynik. (2021). Metal Complexes in the Synthesis of Biodegradable Polymers: Achievements and Prospects. Polymers. [Link]
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Justia Patents. (2016). Novel light stabilizers. [Link]
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Serres, A., et al. (2006). Ester interchange reactions catalyzed by tin compounds in reactive processing: NMR contribution via reactions with model compounds. e-Polymers. [Link]
-
Hori, Y., et al. (2003). Structure and morphology of poly(β-hydroxybutyrate) synthesized by ring-opening polymerization of racemic (R,S)-β-butyrolactone with distannoxane derivatives. ResearchGate. [Link]
- Puskas, J. E., & Chen, Y. (2010). Polyisobutylene-based polyurethanes.
- CN101981045B - Improved sucralose purification process. (2013).
-
Bradley, J-C., & Lang, A. (2010). Organic Solvent Solubility Data Book. CORE. [Link]
- AU2014288890B9 - Novel light stabilizers. (2018).
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Kricheldorf, H. R., & Lee, S-R. (2024). Chemical Synthesis of Atactic Poly-3-hydroxybutyrate (a-P3HB) by Self-Polycondensation: Catalyst Screening and Characterization. National Institutes of Health. [Link]
- US5955538A - Process for the manufacture of ethylene/vinyl acetate/vinyl alcohol terpolymer. (1999).
-
Kricheldorf, H. R., & Lee, S-R. (2003). Polymerization of β-D,L-Butyrolactone Initiated with 1,3-Diacetoxy-1,1,3,3-tetrabutyldistannoxane and with 1,3-Dichloro-1,1,3,3-tetrabutyldistannoxane. SciSpace. [Link]
-
ChemSrc. (2025). butyl acetate | CAS#:123-86-4. [Link]
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